4-Methoxy-2-naphthaldehyde

Übersicht

Beschreibung

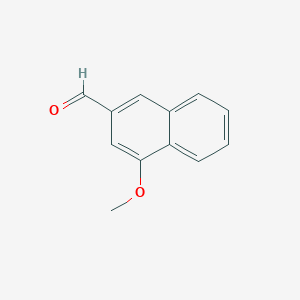

4-Methoxy-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth position and an aldehyde group (-CHO) at the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-naphthol with a suitable oxidizing agent. For instance, the oxidation of 4-methoxy-2-naphthol using reagents like chromium trioxide (CrO₃) in acetic acid can yield this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of 4-methoxy-2-acetophenone as a starting material. This compound undergoes a chemical reaction in the presence of a catalyst and an organic solvent. The reaction conditions typically include a temperature range of 20-180°C and a reaction time of 0.1-72 hours . This method is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form 4-methoxy-2-naphthoic acid. This reaction is catalyzed by human salivary aldehyde dehydrogenase (hsALDH) and other NAD⁺-dependent enzymes .

Key Data:

| Substrate | Enzyme | (s⁻¹) | (μM) |

|---|---|---|---|

| 4-Methoxy-2-naphthaldehyde | hsALDH | 0.16 | 47 |

| Benzaldehyde (reference) | hsALDH | 0.20 | 52 |

Conditions :

- Reagents : NAD⁺, Tris buffer (pH 8.3) .

- Industrial oxidation : Catalyzed by CuCl or CuI in dimethyl sulfoxide (DMSO) at 120°C under compressed air .

Reduction Reactions

The aldehyde group is reduced to 4-methoxy-2-naphthyl alcohol using borohydride or hydride reagents:

Reagents :

- Sodium borohydride (NaBH₄) in ethanol.

- Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Mechanism :

Nucleophilic Substitution

The methoxy group participates in SNAr (nucleophilic aromatic substitution) under basic conditions:

Example :

- Reaction with hydroxylamine (NH₂OH) forms oximes .

- Hydrazine (NH₂NH₂) yields hydrazones, which are irreversible under physiological conditions .

Kinetic Note :

Condensation Reactions

This compound undergoes aldol-like condensations to form carbon-carbon bonds:

Enzymatic Retroaldol Cleavage

In computational enzyme designs, this compound is a product of retroaldol reactions. For example:Catalysts :

Comparison with Structural Analogs

Stability and Environmental Factors

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Methoxy-2-naphthaldehyde serves as an important intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and dyes. It is particularly valuable in the development of fluorescent substrates for studying enzyme inhibition related to hypertension and vascular inflammation .

Comparison with Similar Compounds:

| Compound | Structure | Applications |

|---|---|---|

| 2-Naphthaldehyde | Lacks methoxy group | Used in organic synthesis |

| 6-Methoxy-2-naphthaldehyde | Methoxy at different position | Similar applications with altered properties |

| 4-Hydroxy-2-naphthaldehyde | Hydroxy instead of methoxy | Different reactivity in biological systems |

Biology

In biological research, this compound acts as a substrate for aldehyde dehydrogenases (ALDH), which are crucial enzymes involved in the metabolism of aldehydes. Studies have shown that this compound can be oxidized by human salivary aldehyde dehydrogenase, leading to the formation of corresponding acids, which plays a role in detoxification processes .

Case Study: Aldehyde Dehydrogenase Activity

- A study assessed the activity of alcohol dehydrogenase isoenzymes using 4-methoxy-1-naphthaldehyde as a substrate. The results indicated significant enzyme activity, highlighting its potential as a diagnostic reagent in metabolic studies .

Medicine

The compound is under investigation for its therapeutic properties, particularly in the context of drug development. Its interaction with alcohol dehydrogenase suggests potential applications in treating conditions related to alcohol metabolism and oxidative stress .

Potential Therapeutic Mechanisms:

- Formation of oximes and hydrazones during reactions with hydroxylamine or hydrazine indicates its utility in synthesizing bioactive molecules.

Industrial Applications

In industry, this compound is utilized for producing fluorescent dyes and as a precursor in synthesizing various chemical products. Its unique structure allows it to participate in multiple chemical reactions, making it versatile for industrial applications.

Wirkmechanismus

The mechanism of action of 4-methoxy-2-naphthaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of corresponding carboxylic acids. The methoxy group can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Naphthaldehyde: Lacks the methoxy group, leading to different reactivity and applications.

6-Methoxy-2-naphthaldehyde: Similar structure but with the methoxy group at a different position, affecting its chemical properties and uses.

4-Hydroxy-2-naphthaldehyde:

Uniqueness: 4-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

Overview

4-Methoxy-2-naphthaldehyde is an organic compound classified as a naphthaldehyde, characterized by a methoxy group at the 4-position and an aldehyde group at the 2-position of the naphthalene ring. This compound has garnered attention due to its interactions with various biological systems, particularly its role as a substrate for aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH). Its biochemical properties suggest potential applications in medicinal chemistry and diagnostics.

This compound primarily interacts with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. The interaction with these enzymes is significant for metabolic pathways involving alcohol degradation, where the compound serves as a substrate leading to the formation of oximes and hydrazones, altering metabolic pathways significantly .

Biochemical Pathways

- ADH Activity : The compound is oxidized by ADH, which catalyzes the conversion of alcohols to aldehydes and subsequently to acids. This process is crucial for the detoxification of alcohol in the liver.

- ALDH Activity : this compound is also a substrate for human salivary ALDH, which catalyzes its oxidation to produce corresponding acids in an NAD+-dependent manner .

Pharmacological Properties

Research indicates that this compound may have therapeutic implications due to its biochemical interactions. It has been investigated for:

Research Findings

Several studies have explored the biological activity of this compound:

-

Enzymatic Studies :

- A study demonstrated that this compound acts as a substrate for salivary aldehyde dehydrogenase, showing substantial catalytic efficiency compared to other aromatic aldehydes .

- Enzyme assays indicated that this compound could effectively participate in reactions involving NADH fluorescence, allowing for real-time monitoring of enzymatic activity .

-

Cellular Effects :

- The interaction with ALDH suggests a protective role in cellular environments where oxidative stress is prevalent. Aldehyde dehydrogenases are known to play critical roles in cell proliferation and protection against oxidative damage.

- Synthetic Applications :

Data Table: Biological Activity Summary

Case Studies

A notable case study investigated the role of this compound in enzyme activity modulation among different populations. The study assessed variations in ADH and ALDH activities in women with intrahepatic cholestasis, revealing insights into how this compound influences enzyme kinetics under pathological conditions .

Eigenschaften

IUPAC Name |

4-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSXRAUGCVFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468174 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123239-64-5 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?

A: this compound, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.

Q2: How was this compound synthesized?

A: Researchers successfully synthesized this compound, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.

Q3: Are there any insights into the structure of this compound and related compounds from spectroscopic studies?

A: NMR spectroscopy has been instrumental in confirming the structures of this compound and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.

Q4: Beyond its natural occurrence, is there any research on potential applications of this compound?

A: While the research primarily focuses on the isolation and structural characterization of this compound, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of this compound and its potential use in pharmaceutical or agricultural applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.